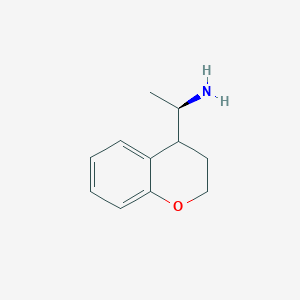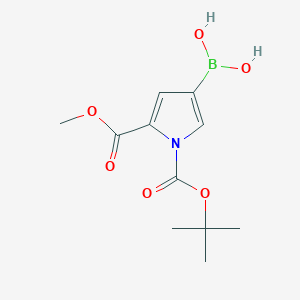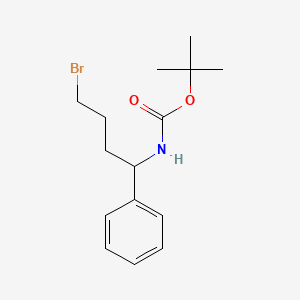
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide typically involves the reaction of a pyridine derivative with an appropriate amine and acylating agent. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or dichloromethane.
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarboxamide: Another pyridine derivative with similar biological activities.
N-Ethyl-N-methylacetamide: A simpler amide compound used in various chemical applications.
Uniqueness
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-12(2)9(14)7-13-6-4-5-8(11)10(13)15/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
WLSAKMXHIWHDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminedihydrochloride](/img/structure/B13571104.png)
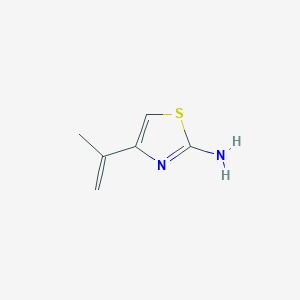
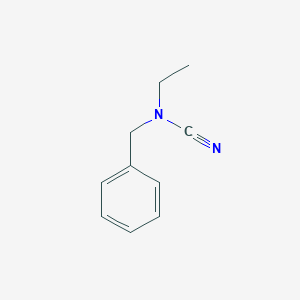
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
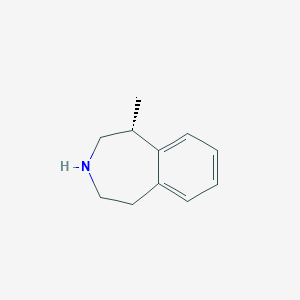
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
